N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Its structure includes:
- 3-Chloro-4-methoxyphenyl group: Attached via an acetamide linkage, this substituent introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects.
- Thieno[3,2-d]pyrimidin-4-one scaffold: A fused bicyclic system combining thiophene and pyrimidinone moieties, which is associated with diverse biological activities in medicinal chemistry.
- 2-Fluorophenyl substituent: Positioned at the pyrimidinone’s 3-position, this group contributes to steric and electronic modulation.
Its synthesis likely involves coupling reactions similar to those described for analogous structures (e.g., sulfanyl-acetamide formation via nucleophilic substitution) .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S2/c1-29-17-7-6-12(10-13(17)22)24-18(27)11-31-21-25-15-8-9-30-19(15)20(28)26(21)16-5-3-2-4-14(16)23/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFPLZIGHLBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
a) N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ()
- Key differences: Replaces the thieno[3,2-d]pyrimidinone core with a diaminopyrimidine ring. 4-Chlorophenyl group instead of 3-chloro-4-methoxyphenyl.
- Implications: The diaminopyrimidine core may enhance hydrogen-bonding capacity compared to the thiophene-fused system. Reduced steric bulk due to lack of methoxy substitution could improve solubility but reduce target specificity .
b) 2-{[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide ()
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